N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a naphthyridine core, which is known for its biological activity, and is further modified with functional groups that may enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via an acylation reaction using 3-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group can be attached through a nucleophilic substitution reaction using 4-chloro-2-fluoroaniline.
Final Coupling: The final coupling step involves the reaction of the intermediate with acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving naphthyridine derivatives.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Industrial Chemistry: Application in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The naphthyridine core may bind to active sites, inhibiting or modulating the activity of these targets. The chloro and fluoro groups may enhance binding affinity and specificity, while the methoxybenzoyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds such as 1,8-naphthyridine and its various substituted forms.
Fluoroaniline Derivatives: Compounds like 4-fluoroaniline and its derivatives.
Methoxybenzoyl Derivatives: Compounds such as 3-methoxybenzoyl chloride and its derivatives.
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of both chloro and fluoro groups, along with the methoxybenzoyl moiety, differentiates it from other naphthyridine derivatives and may enhance its biological activity and specificity.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O4/c1-14-6-8-18-24(33)19(23(32)15-4-3-5-17(10-15)34-2)12-30(25(18)28-14)13-22(31)29-21-9-7-16(26)11-20(21)27/h3-12H,13H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGBNRMVHMQKAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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